4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride
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Overview
Description
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClF₃NO₂S and a molecular weight of 329.77 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various trifluoromethylation reactions, such as radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . The phenyl ring is then sulfonylated, followed by the attachment of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific pathways, depending on the target. The sulfonyl group also plays a role in the compound’s reactivity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylsulfonyl derivatives: These compounds share the trifluoromethyl and sulfonyl groups but may have different substituents on the phenyl ring.
Piperidine derivatives: Compounds with a piperidine ring and various functional groups, such as piperidine hydrochloride.
Uniqueness
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride is unique due to the combination of its trifluoromethyl, sulfonyl, and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPOQYLPREKGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382243 |
Source
|
Record name | 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-98-9 |
Source
|
Record name | 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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